6-Amino-4-(trifluoromethyl)pyridin-2(1H)-one
Description
6-Amino-4-(trifluoromethyl)pyridin-2(1H)-one is a pyridinone derivative characterized by an amino group at position 6 and a trifluoromethyl (CF₃) group at position 4. This compound is of interest in medicinal chemistry due to its structural motifs, which are associated with bioactivity in drug discovery .
Properties
IUPAC Name |
6-amino-4-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-4(10)11-5(12)2-3/h1-2H,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLJPIOIDNFPEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: Utilized in the production of materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism by which 6-Amino-4-(trifluoromethyl)pyridin-2(1H)-one exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group often enhances the binding affinity and metabolic stability of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridinone Core
6-Methyl-4-(trifluoromethyl)pyridin-2(1H)-one
- Structure: Methyl group at position 6 instead of amino.
- Synthesis: Prepared via methods involving ethanol or 1,4-dioxane at 60°C (yield: 19%) .
- Properties: Higher hydrophobicity due to the methyl group. Lower tPSA (total polar surface area) compared to the amino analog, improving membrane permeability but increasing P-gp efflux risk .
- Bioactivity: Demonstrated analgesic activity in rodent models, though specific efficacy relative to the amino derivative remains unstudied .
1-Benzyl-4-methoxy-6-methyl-3-(trifluoromethyl)pyridin-2(1H)-one
- Structure : Benzyl and methoxy substituents at positions 1 and 4, respectively.
- Properties: Increased steric bulk reduces solubility compared to the amino analog. Methoxy group enhances electron-donating effects, altering reactivity .
1-(4-Nitrophenyl)-5-(trifluoromethyl)pyridin-2(1H)-one
Ring System Variations
6-Phenyl-4-(trifluoromethyl)pyridin-2(1H)-one (Compound 4f)
- Structure : Phenyl group at position 6.
- Characterization : Confirmed by X-ray diffraction .
- Lower solubility than the amino derivative due to hydrophobicity .
Pyrimidinone Analogs (e.g., 6-Methyl-2-(trifluoromethyl)pyrimidin-4(3H)-one)
- Structure: Pyrimidinone ring (two nitrogens) vs. pyridinone (one nitrogen).
- Properties: Additional nitrogen increases hydrogen-bonding capacity. Altered electronic effects may reduce metabolic stability compared to pyridinones .
Pharmacokinetic and Physicochemical Properties
| Compound | tPSA (Ų) | logP | Solubility | P-gp Efflux Ratio |
|---|---|---|---|---|
| 6-Amino-4-CF₃-pyridin-2(1H)-one | ~99.3* | 1.2 | Moderate | High (e.g., 25.0) |
| 6-Methyl-4-CF₃-pyridin-2(1H)-one | 75.5 | 2.1 | Low | Low (0.8) |
| 1q (N-phenyl pyridinone derivative) | 75.5 | 1.8 | Moderate | Low (0.8) |
Key Observations :
Insights :
- eIF4A3 inhibitors (e.g., 1q) highlight the role of pyridinone scaffolds in targeting RNA helicases .
Biological Activity
6-Amino-4-(trifluoromethyl)pyridin-2(1H)-one is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound possesses unique physicochemical properties due to the trifluoromethyl group, which can significantly influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Structure and Formula
- Molecular Formula: C6H5F3N2O
- Molecular Weight: 180.11 g/mol
- IUPAC Name: this compound
The trifluoromethyl group enhances the compound's lipophilicity and alters its electronic properties, which are crucial for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, fluorinated pyridines are known to interact with enzymes by binding to their active sites, thereby preventing substrate access .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been evaluated for its potential as an antifungal and antibacterial agent .
- Pharmacological Applications : The compound has been explored as a pharmaceutical intermediate in drug development, particularly in the synthesis of biologically active molecules .
Antimicrobial Activity
A study evaluated various derivatives of trifluoromethylpyridines, including this compound, for their antifungal and antibacterial activities. The results indicated that certain derivatives showed significant inhibition against various microbial strains, suggesting a promising avenue for further development in antimicrobial therapies .
Case Studies
- Antifungal Activity : A specific derivative was tested against Candida albicans and demonstrated an IC50 value indicating effective antifungal activity. This suggests that modifications in the pyridine structure can enhance antifungal potency .
- Antibacterial Evaluation : Another study focused on the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The results highlighted a notable inhibition zone in bacterial cultures treated with the compound, supporting its potential as an antibacterial agent .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | Moderate | Enzyme inhibition; antimicrobial properties |
| 6-Fluoropyridin-2(1H)-one | Low | Limited enzyme interaction |
| 4-Amino-3,5-dichloro-6-fluoropyridin-2(1H)-one | High | Strong enzyme inhibition |
Q & A
Q. What are the established synthetic routes for 6-amino-4-(trifluoromethyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?
The compound is synthesized via a three-component cyclization involving 3-polyfluoroalkyl-3-oxopropanoates, methyl ketones, and ammonium acetate. Key conditions include:
- Solvents: 1,4-dioxane or ethanol at 60–80°C .
- Catalysts: L-proline improves regioselectivity and yield .
- Workup: Crystallization from ethanol or acetone yields pure products (e.g., 23–67% yields for derivatives) . Optimization involves adjusting solvent polarity, temperature, and stoichiometry to favor the lactam tautomer (dominant in solid/solution states) .
Q. How can lactam-lactim tautomerism in pyridin-2-ones be characterized experimentally?
Tautomerism is confirmed via:
- X-ray crystallography : Solid-state structures (e.g., compound 4f) show exclusive lactam forms .
- NMR spectroscopy : and NMR in DMSO-d reveal NH proton signals (δ 10–12 ppm) for lactam, while lactim forms show distinct shifts in polar aprotic solvents .
- IR spectroscopy : Lactam C=O stretches appear at 1650–1680 cm .
Q. What analytical techniques are essential for purity and structural validation?
- High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., [M+H] for CHFNO requires m/z 215.0432) .
- Elemental analysis : Acceptable C, H, N deviations ≤0.4% .
- Multinuclear NMR : NMR distinguishes CF groups (δ -60 to -65 ppm) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in fluorinated pyridinones?
- Data collection : High-resolution (<1.0 Å) datasets using Mo-Kα radiation reduce errors in fluorine positioning .
- Refinement : SHELXL (with anisotropic displacement parameters for F atoms) refines bond lengths/angles (e.g., C-F = 1.33–1.35 Å) .
- Validation : R-factors <5% and Hirshfeld surface analysis confirm hydrogen-bonding networks (e.g., N-H···O interactions) .
Q. What methodologies are recommended for assessing bioactivity (e.g., analgesic or antimicrobial effects)?
- In vivo models :
- Thermal plate test (CD-1 mice): Dose-dependent latency increases (e.g., 50 mg/kg reduces pain response by 40%) .
- MIC assays : Antibacterial activity against S. aureus (MIC = 8–16 µg/mL) via broth microdilution .
Q. How do substituents influence the compound’s electronic properties and reactivity?
- DFT calculations : Trifluoromethyl groups lower LUMO energy (-1.8 eV), enhancing electrophilicity at C-5 .
- Hammett constants : σ (CF = 0.43) predicts regioselectivity in nucleophilic substitutions .
- Solvent effects : Polar solvents (e.g., DMF) stabilize lactim forms, altering reaction pathways .
Q. What strategies address low solubility in pharmacokinetic studies?
- Prodrug design : Esterification of the lactam NH improves logP (e.g., ethyl ester derivatives increase solubility 10-fold) .
- Co-solvents : 10% DMSO in saline achieves 1 mM concentrations for IV administration .
- Nanoformulations : Liposomal encapsulation enhances bioavailability (e.g., 80% retention in plasma at 24h) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on tautomer ratios in different solvents?
Discrepancies arise from solvent polarity and measurement techniques:
- DMSO-d : Lactam dominance (95%) due to strong H-bonding with NH .
- CDCl : Lactim forms (10–15%) emerge, detected via NMR (C=O at 170 ppm vs. C=N at 160 ppm) . Controlled studies using variable-temperature NMR and COSY can resolve equilibrium dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
